N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group and a piperazine moiety, making it of interest in medicinal chemistry. The compound is primarily researched for its potential pharmacological applications, particularly in the treatment of various neurological and psychiatric disorders.
This compound can be sourced from various chemical suppliers and is classified under the category of acetamides due to its functional groups. It is also categorized as a piperazine derivative, which is significant in medicinal chemistry for its diverse biological activities. The compound's unique structure allows it to interact with various biological targets, contributing to its therapeutic potential.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide involves several key steps:
The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is , with a molecular weight of approximately 435.96 g/mol.
InChI=1S/C22H24ClN3O3S/c1-29-21-11-10-18(25)19(22(21)30)27-16-6-4-5-7-17(16)28-20(23)12-14-15(13-8-9-15)26/h4-11,14H,12-13H2,1H3,(H,25,30)
WCFXVDSJGHMXMI-UHFFFAOYSA-N
The structure features several functional groups including a chloro substituent on the aromatic ring, a methoxy group, and a piperazine ring linked via an acetamide bond.
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide can participate in various chemical reactions typical for amides and piperazines:
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as an antagonist or modulator at certain serotonin or dopamine receptors, which are crucial in regulating mood and behavior.
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide exhibits several notable physical and chemical properties:
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide has potential applications in various fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: